molecular formula C26H22N2O4S B3503769 4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide

4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide

Cat. No.: B3503769
M. Wt: 458.5 g/mol
InChI Key: USLJZBRPSQNIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide involves the inhibition of the target enzymes. For example, it has been found to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. Similarly, it has been found to inhibit FAAH by binding to its active site and preventing the hydrolysis of endocannabinoids.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide is its specificity towards the target enzymes. This specificity makes it an ideal tool for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide. One of the directions is to study its potential applications in the treatment of glaucoma, pain, and inflammation. Another direction is to study its potential neuroprotective effects in various animal models of neurodegenerative diseases. Additionally, there is a need to develop more efficient synthesis methods for this compound to make it more accessible for research.

Scientific Research Applications

4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide has been extensively studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, FAAH, and TRPV1. These enzymes have been implicated in various diseases such as glaucoma, pain, and inflammation. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-19-7-17-25(18-8-19)33(30,31)28-22-11-9-20(10-12-22)26(29)27-21-13-15-24(16-14-21)32-23-5-3-2-4-6-23/h2-18,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLJZBRPSQNIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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